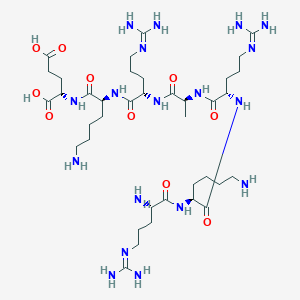

PKG inhibitor peptide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82801-73-8 | |

| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Properties of a Novel Heptapeptide: A Technical Overview of Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of the synthetic heptapeptide, Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid. While this specific peptide sequence does not correspond to a widely characterized agent in publicly available scientific literature, this document extrapolates its likely basic properties based on its constituent amino acids. This analysis can serve as a preliminary resource for researchers interested in the potential synthesis and investigation of this novel molecule for therapeutic or research applications.

Predicted Physicochemical Characteristics

The fundamental properties of a peptide are dictated by the individual characteristics of its amino acid residues. The sequence Arg-Lys-Arg-Ala-Arg-Lys-Glu is dominated by basic amino acids (Arginine and Lysine), suggesting a high net positive charge at physiological pH and a strong basic character.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃₉H₇₆N₁₈O₁₀ | Derived from the sum of the atomic compositions of Arginine (x3), Lysine (x2), Alanine, and Glutamic Acid, accounting for the formation of six peptide bonds. |

| Molecular Weight | Approximately 985.2 g/mol | Calculated from the sum of the molecular weights of the constituent amino acids minus the mass of water molecules lost during peptide bond formation. |

| Isoelectric Point (pI) | High (Predicted > 10) | The sequence contains five basic residues (three Arginine, two Lysine) with high pKa values for their side chains and only one acidic residue (Glutamic Acid). This results in a high net positive charge at neutral pH, requiring a strongly basic environment to achieve a net neutral charge. |

| Solubility | High solubility in aqueous solutions, particularly at acidic to neutral pH. | The abundance of charged residues (Arginine, Lysine, Glutamic Acid) will facilitate strong interactions with water molecules. |

| Structure | Likely a random coil in solution, though specific conformations could be induced by binding to a target molecule. | Short, linear peptides without specific secondary structure-promoting sequences (like proline or cysteine-cysteine bridges) typically do not adopt stable three-dimensional structures in isolation. |

Potential Biological Activities and Signaling Pathways

Given the high positive charge, this peptide is likely to interact with negatively charged molecules on cell surfaces or within the extracellular matrix. This could include interactions with cell-surface proteoglycans, acidic phospholipids in the cell membrane, or specific receptor binding pockets with acidic residues.

A hypothetical mechanism of action could involve competitive binding to receptors that recognize other polycationic ligands. For instance, it might interfere with chemokine signaling or the binding of growth factors to their receptors.

Suggested Experimental Protocols for Characterization

Should a researcher undertake the synthesis and characterization of this peptide, the following experimental workflow would be essential for elucidating its properties and potential function.

Peptide Synthesis and Purification

-

Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing a peptide of this length.

-

Protocol Outline:

-

The C-terminal amino acid (Glutamic Acid) is attached to a solid support resin.

-

The Fmoc protecting group is removed from the N-terminus.

-

The next amino acid (Lysine), with its N-terminus protected by Fmoc and its side chain protected, is coupled to the growing peptide chain using a coupling agent (e.g., HBTU, HATU).

-

Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

-

Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

In Vitro Biological Activity Screening

-

Objective: To identify potential biological targets and cellular effects of the peptide.

-

Suggested Assays:

-

Cell Viability/Cytotoxicity Assays: Treat various cell lines (e.g., cancer cell lines, normal cell lines) with a range of peptide concentrations to determine if it has cytotoxic or cytostatic effects. Assays such as MTT or PrestoBlue can be used.

-

Receptor Binding Assays: If a putative receptor class is hypothesized (e.g., chemokine receptors due to the polycationic nature), competitive binding assays using a known radiolabeled or fluorescently labeled ligand can be performed.

-

Enzyme Inhibition Assays: The peptide can be screened against a panel of relevant enzymes (e.g., proteases, kinases) to assess any inhibitory activity.

-

Cell Migration/Invasion Assays: Given the potential interaction with cell surface molecules, assays like the Boyden chamber assay could reveal effects on cell motility.

-

This guide serves as a starting point for the scientific exploration of Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid. The predicted properties and suggested experimental plans are based on established principles of peptide chemistry and biology, providing a robust framework for future research and development endeavors.

RKRARKE Peptide: A Technical Guide to its Discovery, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The RKRARKE peptide is a synthetically derived heptapeptide that has garnered attention in cellular signaling research as a competitive inhibitor of cGMP-dependent protein kinase (PKG). Its utility lies in its ability to selectively probe the function of PKG in various signaling cascades, most notably in the regulation of cytoskeletal dynamics and cell motility. This technical guide provides a comprehensive overview of the RKRARKE peptide, including its discovery, biochemical properties, and the experimental protocols for its application. A key focus is the CaMKK2–PDE1A–PKG1–VASP signaling pathway, where RKRARKE has been instrumental in elucidating the role of PKG1 in cancer metastasis. Detailed methodologies for peptide synthesis, in vitro kinase inhibition assays, and cellular VASP phosphorylation analysis are provided, along with a structured presentation of its known quantitative data.

Discovery and History

The RKRARKE peptide was first described in the scientific literature in the early 1980s as part of research into the substrate specificity of cyclic nucleotide-dependent protein kinases. While the full, original publication by Glass et al. in 1983 is not readily accessible, subsequent citations and commercial availability have solidified its identity as a tool compound for studying cGMP-dependent signaling. It is a synthetic peptide, meaning it is produced through chemical synthesis rather than being of natural origin[1]. Its sequence, Arg-Lys-Arg-Ala-Arg-Lys-Glu, was likely designed based on the consensus phosphorylation sites of PKG substrates, enabling it to act as a competitive inhibitor by binding to the active site of the kinase.

Biochemical Properties and Quantitative Data

RKRARKE functions as a competitive inhibitor of protein kinase G (PKG), meaning it competes with the protein substrates of the kinase for binding to the active site. It exhibits a degree of selectivity for PKG over the structurally related cAMP-dependent protein kinase (PKA), as evidenced by their respective inhibition constants (Ki).

| Parameter | Value | Target Enzyme | Notes |

| Ki | 86 µM | cGMP-dependent protein kinase (PKG) | The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. |

| Ki | 550 µM | cAMP-dependent protein kinase (PKA) | The higher Ki value for PKA indicates weaker inhibition compared to PKG, suggesting a degree of selectivity. |

| Molecular Weight | 943.12 g/mol | - | - |

| Purity | >99% | - | As reported by commercial suppliers. |

| Solubility | Water | - | The high content of basic amino acid residues (Arginine and Lysine) contributes to its aqueous solubility. |

| Nature | Synthetic | - | The peptide is produced by solid-phase peptide synthesis. |

This data is compiled from commercially available product information[1].

The CaMKK2–PDE1A–PKG1–VASP Signaling Pathway

A significant application of the RKRARKE peptide has been in dissecting the CaMKK2–PDE1A–PKG1–VASP signaling pathway, which plays a crucial role in regulating cancer cell motility and metastasis. In this pathway, Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) upregulates the expression of phosphodiesterase 1A (PDE1A). PDE1A, in turn, hydrolyzes cyclic guanosine monophosphate (cGMP), leading to a decrease in the activity of PKG1. Reduced PKG1 activity results in the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at serine 239. Hypophosphorylated VASP is the active form that promotes actin filament assembly, leading to changes in the cytoskeleton that enhance cell migration and invasion. The use of RKRARKE to inhibit PKG1 has been instrumental in confirming this signaling cascade.

Experimental Protocols

Solid-Phase Synthesis of RKRARKE Peptide

This protocol describes a general method for the manual solid-phase synthesis of the RKRARKE heptapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Solvent: DMF (N,N-dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound glutamate by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Iterative Process for Lys, Arg, Ala, Arg, Lys, Arg): a. Dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling. e. Wash the resin with DMF. f. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (from C-terminus to N-terminus).

-

Final Deprotection: After coupling the final arginine, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and air dry. Purify the peptide by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the RKRARKE peptide by mass spectrometry and analytical HPLC.

In Vitro cGMP-Dependent Protein Kinase (PKG) Inhibition Assay

This protocol outlines a radiometric method to determine the inhibitory activity of the RKRARKE peptide against PKG.

Materials:

-

Purified recombinant PKG1

-

RKRARKE peptide

-

A specific peptide substrate for PKG (e.g., RKRSRAE)[2]

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

cGMP (for kinase activation)

-

PKA inhibitor (e.g., PKI peptide, to ensure specificity)

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, cGMP (e.g., 10 µM), PKA inhibitor, and the PKG peptide substrate (e.g., 15 µM)[2].

-

Inhibitor Dilutions: Prepare a serial dilution of the RKRARKE peptide in the kinase reaction buffer.

-

Set up Reactions: In separate tubes, add the purified PKG1 enzyme and the different concentrations of RKRARKE or a vehicle control.

-

Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically around 10-100 µM) to each tube.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Spotting: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity on each paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each RKRARKE concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of VASP Phosphorylation

This protocol describes the detection of VASP phosphorylation at Serine 239 in cultured cells treated with RKRARKE.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

RKRARKE peptide

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with the desired concentration of RKRARKE (e.g., 100 µM) for a specified time (e.g., 30 minutes to 2 hours). Include appropriate vehicle controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C[3][4]. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Reprobing (for total VASP): a. Strip the membrane of the phospho-VASP antibodies using a stripping buffer. b. Re-block the membrane and probe with the primary antibody against total VASP. c. Repeat the secondary antibody and detection steps.

-

Data Analysis: Quantify the band intensities for both phospho-VASP and total VASP. Normalize the phospho-VASP signal to the total VASP signal to determine the relative phosphorylation level.

Conclusion

The RKRARKE peptide remains a valuable tool for researchers investigating cGMP-dependent signaling pathways. Its competitive inhibition of PKG allows for the specific interrogation of this kinase's role in a variety of cellular processes. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in the laboratory. As research into the intricate networks of cellular signaling continues, the application of such targeted inhibitors will be essential for unraveling complex biological mechanisms and identifying potential therapeutic targets.

References

An In-depth Technical Guide to cGMP-Dependent Kinase Inhibitor Peptides: Structure, Sequence, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cGMP-dependent protein kinase (PKG) inhibitor peptides, focusing on their primary structures, inhibitory activities, and the experimental methodologies used for their characterization. The information is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery.

Introduction to cGMP-Dependent Protein Kinase (PKG)

Cyclic guanosine monophosphate (cGMP)-dependent protein kinase, also known as protein kinase G (PKG), is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes. It is a key effector of the nitric oxide (NO)/cGMP signaling pathway. This pathway is initiated by the production of cGMP by guanylate cyclase, which in turn activates PKG. Activated PKG then phosphorylates a variety of downstream protein substrates, leading to diverse cellular responses such as smooth muscle relaxation, platelet aggregation inhibition, and regulation of gene expression. Given its central role in cellular signaling, the development of specific inhibitors for PKG is of significant interest for both basic research and therapeutic applications.

Structure and Sequence of PKG Inhibitor Peptides

Several peptide-based inhibitors of PKG have been identified and characterized. These peptides typically act as competitive inhibitors, mimicking the substrate of the kinase. Below is a summary of some of the most well-characterized PKG inhibitor peptides.

Quantitative Data on PKG Inhibitor Peptides

The inhibitory potency of these peptides is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.

| Peptide Name | Sequence (Single-Letter Code) | Target Kinase | Ki Value | IC50 Value | Notes |

| PKG Inhibitor Peptide | RKRARKE | PKG | 86 µM[1][2][3][4] | - | An early synthetic peptide inhibitor. |

| W45 | LRKHHHHH (often cited as LRK5H) | PKG Iα | 0.8 µM | - | Identified from an octameric peptide library screen. |

| DT-2 | YGRKKRRQRRRPPLRKKKKKH | PKG | 12.5 nM[5] | - | A highly potent and selective inhibitor, fused with a membrane translocation sequence. |

| DT-3 | - | PKG Iα | - | - | A membrane-permeable inhibitor, more selective for PKG over PKA than DT-2. |

Experimental Protocols for Characterizing PKG Inhibitor Peptides

The characterization of PKG inhibitor peptides involves various biochemical assays to determine their inhibitory activity and specificity. The two most common methods are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Radiometric Kinase Assay

This traditional method measures the incorporation of a radioactive phosphate group from [γ-32P]ATP onto a substrate peptide.

Materials:

-

Purified recombinant PKG enzyme

-

Substrate peptide (e.g., a synthetic peptide with a PKG recognition site)

-

[γ-32P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate)

-

Inhibitor peptide at various concentrations

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase assay buffer, purified PKG enzyme, and the substrate peptide.

-

Inhibitor Addition: Add varying concentrations of the inhibitor peptide to the reaction mixture. Include a control reaction with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[6]

-

Stopping the Reaction: Terminate the reaction by spotting a small aliquot of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]ATP.[6]

-

Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter.[2][7]

-

Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a non-radioactive, homogeneous assay format that is well-suited for high-throughput screening.[8]

Materials:

-

Purified recombinant PKG enzyme

-

Biotinylated substrate peptide

-

Europium (Eu3+)-labeled anti-phosphoserine/threonine antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC) (acceptor fluorophore)

-

Kinase assay buffer

-

Inhibitor peptide at various concentrations

-

ATP

-

TR-FRET compatible microplate reader

Protocol:

-

Reaction Setup: In a microplate well, combine the kinase assay buffer, purified PKG enzyme, biotinylated substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of the inhibitor peptide to the wells.

-

Incubation: Incubate the plate at room temperature or 30°C for a specified time to allow the kinase reaction to proceed.

-

Detection: Stop the kinase reaction and add the detection reagents: the Eu3+-labeled antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubation for Binding: Incubate the plate to allow the antibody to bind to the phosphorylated biotinylated peptide, which in turn binds to the streptavidin-conjugated acceptor.

-

Measurement: Read the plate in a TR-FRET reader. The reader excites the europium donor and measures the emission from both the donor and the acceptor.

-

Data Analysis: The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 and Ki values.[8]

Signaling Pathways and Experimental Workflows

Visualizing the cGMP-PKG signaling pathway and the experimental workflow for inhibitor characterization can aid in understanding the broader context and the practical steps involved in this research area.

The cGMP-PKG Signaling Pathway

References

- 1. Peptide inhibitors of protein kinases-discovery, characterisation and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Protein kinase G inhibition preserves photoreceptor viability and function in a new mouse model for autosomal dominant retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]

- 8. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

The PKG Inhibitor Peptide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that plays a crucial role in various physiological processes, most notably in smooth muscle relaxation, platelet inhibition, and neuronal function.[1] The activation of PKG is a key downstream event in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2][3] Given its central role, the development of specific inhibitors for PKG has been a significant area of research to dissect its signaling pathways and as potential therapeutic agents. Among these, peptide-based inhibitors have shown high potency and selectivity, with the PKG inhibitor peptide, particularly DT-2 and its analogs, being extensively studied. This technical guide provides an in-depth overview of the mechanism of action of PKG inhibitor peptides, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Mechanism of Action of PKG Inhibitor Peptides

PKG inhibitor peptides, such as DT-2, are classified as substrate binding site inhibitors.[4] Unlike ATP-competitive inhibitors (e.g., KT5823) or cGMP-binding site antagonists (e.g., Rp-cGMPS analogs), these peptides are designed to mimic the substrate of PKG, thereby competitively inhibiting the phosphorylation of its natural targets.[4][5] DT-2 is a highly potent and selective inhibitor of the cGMP-dependent protein kinase (PKG), specifically targeting the PKG Iα and Iβ isoforms in vitro.[6]

However, a critical consideration for researchers is the discrepancy between the in vitro efficacy and in vivo application of certain PKG inhibitor peptides. While DT-2 demonstrates potent inhibition of purified PKG I in laboratory assays, its specificity is significantly diminished in cellular homogenates and, most notably, in living cells.[4][7] In intact cells, (D)-DT-2 has been shown to modulate the activity of other kinases, including ERK, p38, PKB, and PKC, leading to unpredictable and sometimes opposing functional effects.[4] This lack of specificity in a cellular context is a major limitation for its use in whole-cell or in vivo studies to specifically probe PKG function.[4][7]

To address the in vivo stability issues of DT-2, which is susceptible to proteolysis, (D)-amino acid analogs have been developed. These analogs, such as the retro-inverso ri-(d)-DT-2 and the all (d)-amino acid analog (d)-DT-2, exhibit enhanced proteolytic stability, increased selectivity, and improved membrane translocation properties.

Quantitative Data

The following tables summarize the key quantitative data for various PKG inhibitors, providing a comparative overview of their potency and selectivity.

| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Notes |

| DT-2 | Substrate competitive | PKG I | 12.5[6][8] | - | Potent and selective in vitro.[8] |

| (d)-DT-2 | Substrate competitive | PKG Iα | 0.8 | - | D-amino acid analog with enhanced stability. |

| ri-(d)-DT-2 | Substrate competitive | PKG Iα | 5.5 | - | Retro-inverso D-amino acid analog. |

| This compound TFA | ATP-competitive | PKG | 86,000 | - | Analog of a histone H2B phosphorylation site. |

| KT5823 | ATP-competitive | PKG | - | - | Loses efficacy in intact cells.[4][6] |

| Rp-8-pCPT-cGMPS | cGMP-competitive | PKG | - | - | A cGMP analog.[7] |

Signaling Pathways

The cGMP-PKG signaling pathway is a fundamental mechanism regulating a multitude of cellular responses. The following diagram illustrates the canonical pathway leading to smooth muscle relaxation (vasodilation).

Caption: The NO/cGMP/PKG signaling pathway leading to vasodilation.

Experimental Protocols

In Vitro PKG Kinase Activity Assay

This protocol outlines a method to determine the inhibitory activity of a compound against purified PKG in vitro.

Materials:

-

Purified recombinant PKG Iα

-

This compound (e.g., DT-2)

-

Peptide substrate (e.g., Vasptide)[6]

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

cGMP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, the peptide substrate (e.g., 20 µM), and cGMP (e.g., 5 µM) to activate PKG.[6]

-

Add varying concentrations of the this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding purified PKG Iα (e.g., 2 nM) and [γ-³²P]ATP.[6]

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

Caption: Workflow for an in vitro PKG kinase activity assay.

Substrate Phosphorylation Analysis in Intact Cells (e.g., Human Platelets)

This protocol describes how to assess the effect of a PKG inhibitor on the phosphorylation of a known PKG substrate, Vasodilator-Stimulated Phosphoprotein (VASP), in intact human platelets.

Materials:

-

Washed human platelets

-

This compound (e.g., (D)-DT-2)

-

PKG activator (e.g., DEA-NO)[6]

-

Lysis buffer (e.g., Laemmli buffer)

-

Primary antibodies: anti-phospho-VASP (Ser239), anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Pre-incubate washed human platelets (e.g., 2 x 10⁸ cells/mL) with varying concentrations of the this compound for a specified time (e.g., 30 minutes).[6]

-

Activate PKG by adding a NO donor like DEA-NO (e.g., 1 µM) for 1 minute.[6]

-

Lyse the platelets by adding lysis buffer and boiling the samples.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated VASP (Ser239).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP.

-

Quantify the band intensities to determine the level of VASP phosphorylation relative to the total VASP.

Isolated Pressurized Cerebral Artery Vasodilation Assay

This protocol details the methodology to evaluate the effect of a PKG inhibitor on vasodilation in isolated cerebral arteries.

Materials:

-

Isolated cerebral arteries

-

Pressurized myograph system

-

Physiological salt solution (PSS)

-

Vasoconstrictor (e.g., U46619 or high K⁺ solution)

-

PKG activator (e.g., 8-Br-cGMP)

-

This compound (e.g., DT-2)

Procedure:

-

Isolate cerebral arteries and mount them on two glass cannulas in a pressurized myograph chamber filled with PSS.

-

Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate.

-

Pre-constrict the artery with a vasoconstrictor to achieve a stable tone.

-

Induce vasodilation by adding a PKG activator, such as 8-Br-cGMP, in a cumulative concentration-response manner.

-

After washing out the 8-Br-cGMP, incubate the artery with the this compound for a defined period.

-

Repeat the cumulative concentration-response to 8-Br-cGMP in the presence of the inhibitor.

-

Measure the internal diameter of the artery continuously and record the changes in response to the vasodilator and inhibitor.

-

Calculate the percentage of vasodilation and analyze the effect of the inhibitor on the concentration-response curve. A rightward shift in the curve indicates competitive antagonism.

Logical Relationships of PKG Inhibitors

The following diagram illustrates the classification of different types of PKG inhibitors based on their mechanism of action.

Caption: Classification of PKG inhibitors by mechanism.

Conclusion

PKG inhibitor peptides, particularly DT-2 and its more stable analogs, are powerful tools for the in vitro investigation of PKG signaling. Their mechanism as substrate-competitive inhibitors provides a high degree of potency and selectivity in purified systems. However, researchers and drug development professionals must be cognizant of their limitations, especially the loss of specificity in intact cells. The development of next-generation inhibitors with improved cell permeability and specificity remains an important goal for accurately dissecting the complex roles of PKG in health and disease. The experimental protocols and data presented in this guide offer a comprehensive resource for the study of PKG inhibition and its downstream functional consequences.

References

- 1. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

- 2. scilit.com [scilit.com]

- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation. | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

RKRARKE Peptide: A Technical Guide to its Role as a PKG1 Inhibitor in the CaMKK2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially explored in broader peptide studies, the RKRARKE peptide has been specifically identified as a potent, competitive inhibitor of cGMP-dependent protein kinase G1 (PKG1). Its primary application in research is not as a cellular delivery vehicle, but as a critical tool to dissect the intricate CaMKK2-PDE1A-PKG1-VASP signaling pathway. This pathway is a key regulator of actin cytoskeletal dynamics and has been implicated in the motility and metastatic potential of cancer cells, particularly in triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC). This technical guide provides an in-depth overview of the RKRARKE peptide in this context, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflows.

Physicochemical Properties and Cellular Uptake

The RKRARKE peptide is a synthetic, water-soluble molecule. While specific studies on the cellular uptake mechanism of RKRARKE are not extensively detailed in the current literature, its ability to function in cell-based assays indicates that it is cell-permeable. Small molecule kinase inhibitors typically enter cells through a combination of passive diffusion and transporter-mediated uptake, depending on their physicochemical properties such as size, charge, and lipophilicity. Given its peptide nature and positive charge, it is plausible that RKRARKE utilizes active transport mechanisms to cross the cell membrane.

The CaMKK2-PDE1A-PKG1-VASP Signaling Pathway

The CaMKK2 signaling cascade plays a crucial role in cancer cell migration. In this pathway, Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) upregulates the expression of phosphodiesterase 1A (PDE1A). PDE1A, in turn, hydrolyzes cyclic guanosine monophosphate (cGMP), leading to decreased activation of PKG1. The inhibition of PKG1 results in reduced phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at the Serine 239 residue. Hypophosphorylated VASP is active and promotes the assembly of F-actin, which is essential for cell motility and invasion.[1][2] The RKRARKE peptide acts as a competitive inhibitor of PKG1, thereby preventing the phosphorylation of VASP and influencing downstream cellular processes.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the RKRARKE peptide's function as a PKG1 inhibitor.

| Parameter | Value | Cell Line(s) | Reference |

| Ki for PKG1 | 86 µM | In vitro | [1] |

| Ki for PKA | 550 µM | In vitro | [1] |

| Concentration for in vitro cell-based assays | 100 µmol | MDA-MB-231-4175, BT-20 | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving the RKRARKE peptide are provided below.

Western Blot for VASP Phosphorylation

This protocol is used to determine the phosphorylation status of VASP at Serine 239 in response to the inhibition of the CaMKK2 pathway and treatment with RKRARKE.

1. Cell Culture and Treatment:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS.[4]

-

For experiments involving CaMKK2 inhibition, pre-treat cells with a CaMKK2 inhibitor (e.g., STO-609 at 10 µmol) for 24 hours.[2]

-

Pre-treat the cells with 100 µmol RKRARKE for 30 minutes before stimulation.[3]

-

Stimulate cells with an appropriate agent (e.g., ionomycin at 1 µM with 1 mM CaCl2) for 2 hours to induce Ca2+ influx.[3]

2. Cell Lysis:

-

Wash cells three times with ice-cold PBS.[2]

-

Lyse cells in phospho-RIPA lysis buffer (50 mmol/L Tris-HCl pH 7.5, 150 mmol/L NaCl, 1% NP-40, 0.5% Sodium deoxycholate, 0.05% SDS, 5 mmol/L EDTA) supplemented with a protease and phosphatase inhibitor cocktail.[2]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 25 µg of protein lysate by boiling in Laemmli sample buffer.[2]

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a nitrocellulose membrane.[2]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.[5]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[5]

-

Quantify band intensities using densitometry software (e.g., ImageJ).[5]

Transwell Migration/Invasion Assay

This assay measures the effect of RKRARKE on the migratory and invasive capabilities of cancer cells.

1. Cell Preparation:

-

Culture MDA-MB-231 cells to 80-90% confluency.[6]

-

Starve the cells in serum-free medium for 24 hours prior to the assay.[7]

-

Harvest cells using trypsin, wash, and resuspend in serum-free medium.[4]

2. Assay Setup:

-

For invasion assays, coat the upper surface of the transwell membrane with Matrigel® or a similar basement membrane extract and allow it to solidify.[7]

-

In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[8]

-

Seed 1 x 10^5 cells in serum-free medium into the upper chamber.[4][8] If testing the effect of RKRARKE, include it in the medium with the cells in the upper chamber.

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (e.g., 4.5 to 20 hours for MDA-MB-231 cells).[7][8]

4. Staining and Quantification:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[4]

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol.[7]

-

Stain the cells with a solution of 1% crystal violet in 2% ethanol for 10-20 minutes.[4][8]

-

Gently wash the membrane with water to remove excess stain.

-

Allow the membrane to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.[4]

-

The migration percentage can be calculated relative to a control group.[8]

Conclusion

The RKRARKE peptide is a valuable research tool for investigating the CaMKK2-PDE1A-PKG1-VASP signaling pathway. Its specific inhibition of PKG1 allows for the detailed study of the downstream effects on VASP phosphorylation and subsequent changes in cell motility and invasion. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of cancer biology and signal transduction. Further investigation into the precise cellular uptake mechanisms of RKRARKE could provide additional insights into its application in cell-based studies.

References

- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 5. Vasodilator-Stimulated Phosphoprotein (VASP) depletion from breast cancer MDA-MB-231 cells inhibits tumor spheroid invasion through downregulation of Migfilin, β-catenin and urokinase-plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. 4.10. Transwell Migration Assay [bio-protocol.org]

A Technical Guide to the Biological Activity of cGMP-Dependent Kinase Inhibitor Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of cGMP-dependent kinase (PKG) inhibitor peptides. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their mechanism of action, experimental applications, and critical considerations for their use in studying the cGMP signaling pathway.

Introduction to the cGMP/PKG Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling system is a pivotal regulator of numerous physiological and pathophysiological processes in mammalian tissues.[1] Signal transduction through this pathway is controlled by the generation of cGMP by guanylyl cyclases (GCs), its degradation by phosphodiesterases (PDEs), and its effects on downstream targets.[1] The most prominent of these targets is the cGMP-dependent protein kinase (PKG), a serine/threonine kinase that, upon activation by cGMP, phosphorylates a multitude of proteins to regulate their function.[2][3]

This pathway is initiated by signaling molecules such as nitric oxide (NO) or natriuretic peptides.[3] NO stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP).[2][4] This elevation in intracellular cGMP leads to the activation of PKG.[3][4] The cGMP-PKG signaling cascade plays a crucial role in a variety of cellular functions, including smooth muscle relaxation, regulation of ion channels, and inhibition of platelet aggregation.[3] Dysregulation of this pathway has been implicated in cardiovascular diseases, neurodegenerative disorders, and certain cancers.[5]

Mechanism of Action of PKG Inhibitor Peptides

PKG inhibitor peptides are valuable tools for dissecting the specific roles of PKG in cellular processes. These peptides are typically designed to act as competitive inhibitors, targeting different functional domains of the PKG enzyme.

Substrate Competitive Inhibitors: A prominent class of PKG inhibitor peptides are substrate-competitive. These peptides are often analogs of a phosphorylation site on a known PKG substrate, such as histone H2B.[6] They bind to the catalytic domain of PKG, competing with endogenous substrates for phosphorylation without affecting ATP binding.[7]

A notable example is a peptide with the sequence RKRARKE, which corresponds to a phosphorylation site on histone H2B.[6] This peptide competitively inhibits the phosphorylation of synthetic substrates by PKG.[6]

Membrane-Permeant Inhibitor Peptides: The DT-Series

To enhance their utility in cellular and tissue-based studies, substrate-competitive inhibitor peptides have been rendered membrane-permeant by fusing them to cell-penetrating peptide sequences. The DT-series of inhibitors, such as DT-2 and DT-3, are examples of such engineered peptides.[7] These peptides are characterized by their high selectivity for PKG over the closely related cAMP-dependent protein kinase (PKA).[7][8]

-

DT-2 is a fusion peptide that demonstrates high selectivity for PKG, with a reported selectivity of approximately 1300-fold over PKA.[7]

-

DT-3 also inhibits both PKG and PKA but exhibits an even greater selectivity for PKG, in the range of 20,000-fold.[7]

These peptides are unique in their ability to inhibit not only stimulated PKG activity but also basal PKG activity.[8]

Quantitative Data on PKG Inhibitor Peptides

The following tables summarize the key quantitative data for commonly used PKG inhibitor peptides.

| Inhibitor Peptide | Type | Target | Ki | IC50 | Selectivity (PKG vs. PKA) | Reference(s) |

| cGMP Dependent Kinase Inhibitor Peptide (RKRARKE) | Substrate Competitive | PKG | 86 µM (competes with synthetic substrates) | - | - | [6] |

| DT-2 | Substrate Competitive, Membrane-Permeant | PKG-Iα | 12.5 nM | 12.5 nM (for purified PKG-Iα) | ~1300-fold | [7][8] |

| DT-3 | Substrate Competitive, Membrane-Permeant | PKG-Iα | 25 nM | - | ~20,000-fold | [7][9] |

| (D)-DT-2 | Substrate Competitive, Membrane-Permeant | PKG-Iα | - | 8 nM (for purified PKG Iα and Iβ) | ~15,000-fold | [7][10] |

Experimental Protocols

Detailed methodologies for key experiments involving PKG inhibitor peptides are provided below.

In Vitro PKG Activity Assay

This protocol describes the determination of PKG activity using a synthetic peptide substrate.

Objective: To measure the kinase activity of purified PKG in the presence and absence of inhibitor peptides.

Materials:

-

Purified recombinant PKG

-

Synthetic peptide substrate (e.g., Vasodilator-Stimulated Phosphoprotein (VASP) peptide or a generic kinase substrate)[11][12]

-

Kinase reaction buffer (composition may vary, but typically contains MgCl2, ATP, and a buffer such as MOPS or HEPES)

-

[γ-³²P]ATP

-

PKG inhibitor peptide (e.g., DT-2)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, synthetic peptide substrate, and purified PKG.

-

Add varying concentrations of the this compound to the reaction mixtures.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a dilute acid solution (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

VASP Phosphorylation Assay in Intact Cells

This protocol outlines a method to assess PKG activity in living cells by measuring the phosphorylation of VASP, a well-established PKG substrate.[12][13]

Objective: To determine the effect of PKG inhibitors on cGMP-stimulated VASP phosphorylation in cultured cells.

Materials:

-

Cultured cells expressing VASP (e.g., human platelets, vascular smooth muscle cells)[2][11]

-

Cell culture medium

-

PKG activator (e.g., 8-Br-cGMP, a cell-permeable cGMP analog)

-

This compound (e.g., DT-2)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

SDS-PAGE reagents and equipment

-

Western blotting apparatus

-

Primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239)

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-incubate the cells with varying concentrations of the this compound for a specified duration (e.g., 30-60 minutes).

-

Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP) for a defined period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated VASP.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of VASP phosphorylation.

Ex Vivo Vasodilation Assay in Isolated Pressurized Cerebral Arteries

This protocol describes the use of isolated, pressurized cerebral arteries to study the functional effects of PKG inhibitor peptides on vascular tone.[3][8]

Objective: To assess the ability of PKG inhibitor peptides to reverse cGMP-mediated vasodilation.

Materials:

-

Laboratory animal (e.g., rat or mouse)

-

Dissection microscope

-

Pressure myography system

-

Physiological saline solution (PSS), with and without calcium

-

Vasoactive agents (e.g., a vasoconstrictor like phenylephrine and a vasodilator like 8-Br-cGMP)

-

This compound (e.g., DT-2)

Procedure:

-

Humanely euthanize the animal and isolate the brain in ice-cold PSS.

-

Under a dissection microscope, carefully dissect a segment of a cerebral artery.

-

Transfer the artery segment to the chamber of the pressure myography system and cannulate both ends onto glass micropipettes.

-

Pressurize the artery to a physiological pressure (e.g., 60 mmHg) and superfuse with warmed, aerated PSS.

-

Allow the artery to develop myogenic tone (a state of partial constriction).

-

Induce vasodilation by adding a cGMP-elevating agent (e.g., 8-Br-cGMP) to the superfusion solution.

-

Once a stable dilation is achieved, introduce the this compound into the superfusion solution at various concentrations.

-

Record the changes in arterial diameter in response to the inhibitor.

-

Analyze the data to determine the extent to which the inhibitor reverses the cGMP-induced vasodilation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cGMP signaling pathway and a typical experimental workflow for evaluating PKG inhibitors.

Caption: The cGMP signaling pathway.

Caption: Experimental workflow for evaluating PKG inhibitors.

Critical Considerations: The In Vitro vs. In Vivo Specificity of DT-Peptides

While peptides like DT-2 and (D)-DT-2 demonstrate high potency and selectivity for PKG in in vitro biochemical assays, their specificity in living cells and tissues is a subject of considerable debate.[2][11] Several studies have reported that despite potent inhibition of purified PKG, (D)-DT-2 loses its specificity in cell homogenates and intact cells.[2][11]

Off-Target Effects: In living cells, (D)-DT-2 has been shown to modulate the activity of other kinases, including ERK, p38, PKB, and PKC, leading to unpredictable and sometimes opposing functional effects.[2][11] For instance, in human platelets, (D)-DT-2 did not inhibit PKG activity but instead affected thrombin- and collagen-stimulated platelet aggregation through PKG-independent mechanisms.[11]

Implications for Researchers: These findings underscore the critical importance of exercising caution when interpreting data obtained using DT-oligopeptides in intact cell or in vivo models. The observed effects may not be solely attributable to PKG inhibition. Therefore, it is imperative to include appropriate controls and, where possible, to corroborate findings using alternative approaches, such as RNA interference (RNAi) or genetic knockout models, to definitively establish the role of PKG in a given biological process.[2][11]

Conclusion

PKG inhibitor peptides, particularly membrane-permeant versions like DT-2 and DT-3, are powerful tools for investigating the cGMP/PKG signaling pathway. Their high potency and selectivity in vitro make them invaluable for biochemical and mechanistic studies. However, researchers must be cognizant of the potential for off-target effects in cellular and in vivo settings. A thorough understanding of their mechanism of action, coupled with rigorous experimental design and appropriate controls, is essential for the accurate interpretation of data and the advancement of our knowledge of PKG-mediated signaling in health and disease.

References

- 1. Kinase Activity and Specificity Assay Using Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelium-Dependent Cerebral Artery Dilation Mediated by TRPA1 and Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Isolation and Cannulation of Cerebral Parenchymal Arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Functional Analysis of Arteriolar Endothelium of Mouse Brain Parenchyma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Specific PKG inhibitors: do they really exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oligopeptide DT-2 is a specific PKG I inhibitor only in vitro, not in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation provides a biomarker for the action of exisulind and related agents that activate protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

The Specificity of PKG Inhibitor Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity of protein kinase G (PKG) inhibitor peptides. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize these valuable research tools. This guide details the underlying signaling pathways, presents quantitative data on inhibitor specificity, outlines detailed experimental protocols for assessing this specificity, and provides a logical workflow for the characterization of novel PKG inhibitor peptides.

Introduction to the cGMP/PKG Signaling Pathway

The cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a crucial intracellular cascade that mediates a wide array of physiological processes. These include the regulation of smooth muscle relaxation, platelet function, cell division, and nucleic acid synthesis.[1] The pathway is initiated by the production of the second messenger cGMP, which can be synthesized by two types of guanylate cyclases (GC): soluble GC (sGC), typically activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2][3]

Upon binding of cGMP to the regulatory domain of PKG, a conformational change occurs, leading to the activation of its catalytic domain.[4] Activated PKG then phosphorylates specific serine and threonine residues on a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response.[5] Key substrates of PKG include vasodilator-stimulated phosphoprotein (VASP), the IP3 receptor-associated PKG-I substrate (IRAG), and phospholamban (PLB), which are involved in regulating intracellular calcium levels and myofilament sensitivity to calcium.[2][6] Given its central role in these processes, the specific inhibition of PKG is a critical experimental approach for dissecting its functions and for the development of novel therapeutics.

Quantitative Analysis of PKG Inhibitor Peptide Specificity

The utility of a kinase inhibitor is largely determined by its specificity. An ideal inhibitor would potently inhibit its intended target with minimal off-target effects on other kinases. Peptide-based inhibitors of PKG have been developed to achieve high specificity by mimicking the substrate-binding domain of the kinase. The following table summarizes the quantitative data for several commonly used PKG inhibitor peptides, highlighting their inhibitory constants (Ki) against PKG and the closely related cAMP-dependent protein kinase (PKA), providing a measure of their selectivity.

| Peptide Inhibitor | Target Kinase | Ki (nM) | Selectivity (PKA Ki / PKG Ki) | Reference(s) |

| DT-2 | PKG Iα | 12.5 - 13 | ~1300-fold | [7][8] |

| PKA | ~16,250 | [8] | ||

| (D)-DT-2 | PKG Iα | 0.8 | >15,000-fold | [9][10] |

| PKA | >12,000 | [10] | ||

| ri-(D)-DT-2 | PKG Iα | 5.5 | Not specified | [9] |

| PKA | Not specified | |||

| This compound | PKG | 86,000 | Not specified | [11][12] |

| PKA | Not specified |

Note: Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Assessing Target Specificity

Determining the specificity of a this compound requires a systematic approach employing a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Radiometric Kinase Assay

This is considered the "gold standard" for measuring kinase activity and inhibition.[6] It directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.

Objective: To determine the IC50 value of a this compound by measuring the inhibition of substrate phosphorylation.

Materials:

-

Purified recombinant PKG and off-target kinases (e.g., PKA, PKC)

-

Specific substrate peptide for each kinase (e.g., Kemptide for PKA, Vasptide for PKG)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution

-

Phosphocellulose paper (P81)

-

0.5% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the this compound.

-

In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture on ice, containing the kinase reaction buffer, the specific substrate peptide, and the respective kinase.

-

Add the serially diluted inhibitor peptide to the reaction mixtures. Include a no-inhibitor control and a no-kinase control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular high-throughput screening method that measures the binding of a phospho-specific antibody to a phosphorylated substrate.[13]

Objective: To determine the IC50 of a this compound in a high-throughput format.

Materials:

-

Purified recombinant PKG and off-target kinases

-

Fluorescently labeled substrate peptide (e.g., with fluorescein)

-

Kinase reaction buffer

-

ATP

-

This compound stock solution

-

TR-FRET detection reagents: Europium- or Terbium-labeled phospho-specific antibody (donor) and an acceptor fluorophore-labeled antibody or streptavidin.

-

Stop solution (e.g., EDTA)

-

TR-FRET compatible microplate reader

Procedure:

-

Dispense the this compound at various concentrations into a 384-well microplate.

-

Add the kinase and the fluorescently labeled substrate peptide in the kinase reaction buffer to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution containing the TR-FRET detection reagents.

-

Incubate for a specified time to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader, recording the emission at two wavelengths (donor and acceptor).

-

Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.

Fluorescence Polarization (FP) Kinase Assay

FP assays are homogeneous binding assays that measure the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[14]

Objective: To determine the binding affinity (Kd) or inhibitory potency (IC50) of a this compound through a competitive binding assay.

Materials:

-

Purified recombinant PKG

-

Fluorescently labeled tracer (a known ligand or substrate of PKG)

-

FP assay buffer

-

This compound stock solution

-

Microplate reader with FP capabilities

Procedure:

-

Prepare serial dilutions of the unlabeled this compound.

-

In a black microplate, add the FP assay buffer, a fixed concentration of the fluorescently labeled tracer, and the purified PKG.

-

Add the serially diluted inhibitor peptide to the wells.

-

Incubate at room temperature to reach binding equilibrium.

-

Measure the fluorescence polarization of each well.

-

The unlabeled inhibitor will compete with the fluorescent tracer for binding to the kinase, leading to a decrease in fluorescence polarization.

-

Plot the change in polarization against the inhibitor concentration to determine the IC50 or Ki.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing detailed kinetic information (association and dissociation rates).[15][16]

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the interaction between a this compound and the kinase.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant PKG

-

This compound

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the purified PKG onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of the this compound in the running buffer.

-

Inject the different concentrations of the inhibitor peptide over the immobilized kinase surface and a reference surface.

-

Monitor the binding and dissociation in real-time by recording the change in the SPR signal (response units).

-

After each injection, regenerate the sensor surface to remove the bound inhibitor.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Workflow for Characterizing this compound Specificity

The development and characterization of a novel this compound is a multi-step process that begins with the design and synthesis of the peptide and culminates in a comprehensive assessment of its target specificity. The following workflow provides a logical sequence of experiments to thoroughly evaluate a new inhibitor.

Conclusion

The specific inhibition of PKG is a powerful tool for elucidating its role in cellular signaling and for the development of targeted therapies. This guide has provided an in-depth overview of the cGMP/PKG signaling pathway, quantitative data on the specificity of key PKG inhibitor peptides, detailed experimental protocols for assessing inhibitor specificity, and a logical workflow for the characterization of novel peptide inhibitors. By employing these methodologies, researchers can confidently select and validate the appropriate tools for their studies, leading to a deeper understanding of PKG-mediated physiological and pathophysiological processes.

References

- 1. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carnabio.com [carnabio.com]

- 4. dokumen.pub [dokumen.pub]

- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of cGMP-dependent Protein Kinase in Controlling Cardiomyocyte cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of a peptide-based assay to characterize inhibitors targeting protein kinases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | TargetMol [targetmol.com]

- 13. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic Acid: A Technical Guide to its Role in the CaMKK2-PKG1-VASP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid, commonly referred to as RKRARKE. This peptide serves as a valuable research tool due to its function as a competitive inhibitor of cGMP-dependent protein kinase (PKG). The primary focus of this document is to detail its application in elucidating the CaMKK2-PDE1A-PKG1-VASP signal transduction pathway, a critical regulator of cancer cell motility and metastasis. This guide will cover the mechanism of action of RKRARKE, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its use in cell-based assays, and visualize the pertinent signaling pathway and experimental workflows.

Introduction to Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic Acid (RKRARKE)

Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid (RKRARKE) is a synthetic heptapeptide that has been identified as a competitive inhibitor of cGMP-dependent protein kinase (PKG). Its utility in signal transduction research lies in its ability to specifically block the activity of PKG, thereby allowing for the investigation of signaling cascades that are regulated by this kinase. A significant area of research where RKRARKE has been employed is in the study of cancer cell migration and metastasis, particularly in Triple-Negative Breast Cancer (TNBC) and High-Grade Serous Ovarian Carcinoma (HGSOC). In this context, RKRARKE is used to probe the CaMKK2-PDE1A-PKG1-VASP signaling axis, which has been shown to play a crucial role in regulating the actin cytoskeleton and, consequently, cell movement[1].

The CaMKK2-PKG1-VASP Signaling Pathway

The CaMKK2-PKG1-VASP signaling pathway is a key regulator of cancer cell motility. In this pathway, Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2) acts as an upstream regulator. Mechanistically, CaMKK2 increases the expression of the phosphodiesterase PDE1A. PDE1A, in turn, hydrolyzes cyclic guanosine monophosphate (cGMP), leading to a decrease in the cGMP-dependent activity of protein kinase G1 (PKG1). The inhibition of PKG1 results in decreased phosphorylation of the vasodilator-stimulated phosphoprotein (VASP). Hypophosphorylated VASP is in an active state where it binds to and regulates F-actin assembly, which is essential for facilitating cell movement[1]. By inhibiting PKG1, RKRARKE prevents the phosphorylation of VASP, thereby mimicking a state of high CaMKK2 activity and promoting a pro-migratory phenotype. This makes RKRARKE a critical tool for dissecting the downstream effects of PKG1 inhibition in this pathway.

Quantitative Data

The inhibitory activity of Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid has been quantified, providing key parameters for its use in experimental settings. The following table summarizes the available quantitative data for RKRARKE.

| Parameter | Value | Target | Notes |

| Ki | 86 µM | PKG | Competitive inhibitor |

| Ki | 550 µM | PKA | Shows some cross-reactivity with PKA at higher concentrations |

| Effective Concentration | 100 µmol | In vitro cell culture | Concentration used to inhibit PKG1 and observe effects on VASP phosphorylation and cell migration[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid to study the CaMKK2-PKG1-VASP signaling pathway.

Preparation of RKRARKE Stock Solution

-

Reconstitution: RKRARKE peptide is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water. For example, to prepare a 10 mM stock solution, dissolve 9.43 mg of the peptide (MW: 943.12 g/mol ) in 1 mL of water.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Culture and Treatment

-

Cell Lines: This protocol is applicable to various cancer cell lines, including but not limited to MDA-MB-231 (Triple-Negative Breast Cancer) and SKOV3 (Ovarian Cancer).

-

Culture Conditions: Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

RKRARKE Treatment:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for migration assays).

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Prepare the final working concentration of RKRARKE (e.g., 100 µM) by diluting the stock solution in fresh culture medium.

-

Remove the old medium from the cells and replace it with the RKRARKE-containing medium.

-

Incubate the cells for the desired treatment duration (e.g., 2.5 hours) before proceeding with downstream analysis[1].

-

Western Blot Analysis of VASP Phosphorylation

-

Cell Lysis:

-

After RKRARKE treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-